1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Description

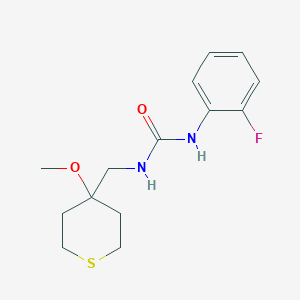

This compound is a urea derivative featuring a 2-fluorophenyl group and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl substituent. Its molecular formula is C₁₄H₁₉FN₂O₂S, with a calculated molecular weight of 298.38 g/mol. The fluorine atom at the phenyl ring and the sulfur-containing thiopyran moiety distinguish it from related analogs.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2S/c1-19-14(6-8-20-9-7-14)10-16-13(18)17-12-5-3-2-4-11(12)15/h2-5H,6-10H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMECDZANXSIXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, with the molecular formula and a molecular weight of 298.38 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly its antioxidant properties and enzyme inhibition capabilities.

Chemical Structure

The compound features a fluorophenyl group and a methoxytetrahydrothiopyran moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

Antioxidant Activity

Recent studies have indicated that derivatives of fluorophenyl thiourea exhibit notable antioxidant properties. Specifically, the compound's ability to scavenge free radicals has been evaluated through various assays such as DPPH and ABTS scavenging tests. The results demonstrate that these derivatives possess higher antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol .

Table 1: Antioxidant Activity of Fluorophenyl Thiourea Derivatives

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | IC50 (µM) |

|---|---|---|---|

| 1-(2-Fluorophenyl)-3-(...) | 85 | 90 | 25 |

| Standard (BHA) | 75 | 80 | 30 |

| Standard (α-Tocopherol) | 70 | 75 | 35 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes related to diabetes management, specifically α-amylase and α-glycosidase. These enzymes play critical roles in carbohydrate metabolism. In vitro studies revealed that the compound exhibits significant inhibitory activity against both enzymes, with IC50 values indicating a strong potential for managing postprandial blood glucose levels.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (nM) |

|---|---|

| α-Amylase | 53.307 |

| α-Glycosidase | 24.928 |

These findings suggest that the compound could serve as a therapeutic agent for diabetes management by modulating enzyme activity and reducing glucose absorption.

Case Studies

A recent case study explored the effects of various thiourea derivatives on diabetic models. The study highlighted that compounds structurally similar to this compound demonstrated significant reductions in blood glucose levels in animal models when administered over a period of four weeks . The study concluded that such compounds could be promising candidates for further development into anti-diabetic drugs.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that this compound may possess significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can scavenge free radicals and protect cellular components from oxidative damage.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities, particularly against enzymes involved in metabolic pathways. For instance, urea derivatives are known to inhibit certain proteases and kinases, which are critical in cancer progression and other diseases . This inhibition can lead to reduced proliferation of cancer cells and improved therapeutic outcomes.

Pharmaceutical Applications

Drug Development

Due to its unique molecular structure, 1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is being explored as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutics aimed at treating various conditions such as diabetes, inflammation, and cancer .

Formulation Studies

Research into the formulation of this compound for pharmaceutical use is ongoing. Its solubility and stability profiles are being evaluated to enhance bioavailability when administered orally or intravenously. Such studies are fundamental for ensuring that the compound can be effectively utilized in clinical settings .

Case Studies and Research Findings

Comparison with Similar Compounds

Chlorophenyl Analog: 1-(2-Chlorophenyl)-3-((4-Methoxytetrahydro-2H-Thiopyran-4-yl)methyl)urea

- Molecular Formula : C₁₄H₁₉ClN₂O₂S

- Molecular Weight : 314.83 g/mol

- Key Differences :

- Substitution of fluorine with chlorine at the phenyl ring.

- Chlorine’s larger atomic size and lower electronegativity compared to fluorine may increase lipophilicity and alter steric interactions in biological systems.

- The molecular weight is higher due to chlorine’s atomic mass.

Pyrrole-Carbonyl Phenyl Derivative: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-Methoxyphenyl)urea

Thiophene-Pyran Derivative: 3-(2-Methoxyphenyl)-1-(Tetrahydro-2H-Pyran-4-yl)-1-(Thiophen-2-ylmethyl)urea

Nitrophenyl Analog: 1-(2-Fluorophenyl)-3-(4-Methoxy-2-Nitrophenyl)urea

- Molecular Formula : C₁₄H₁₂FN₃O₄

- Molecular Weight : 305.26 g/mol

- Key Differences :

- Addition of a nitro group at the 4-methoxyphenyl ring.

- The nitro group’s strong electron-withdrawing effect may enhance reactivity or reduce metabolic stability compared to the methoxy group.

Comparative Data Table

Implications of Structural Variations

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis typically involves a two-step process: (1) preparation of the isocyanate intermediate from 2-fluorophenylamine and (2) nucleophilic addition of the 4-methoxytetrahydro-2H-thiopyran-4-yl-methylamine. Key parameters include:

- Temperature Control : Maintain 0–5°C during isocyanate formation to prevent side reactions (e.g., dimerization) .

- Catalyst Selection : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate urea bond formation, as shown in analogous urea syntheses .

- Solvent System : Anhydrous acetonitrile or THF improves intermediate stability and reaction efficiency .

- Molar Ratios : A 1:1.2 ratio of isocyanate to amine minimizes unreacted starting material .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.8 ppm, aromatic protons) and thiopyran (δ ~3.2–4.1 ppm, methoxy and methylene groups) moieties. Anomeric protons in the thiopyran ring appear as distinct doublets .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position on the phenyl ring .

- X-ray Crystallography : Resolves the thiopyran ring’s chair conformation and urea bond geometry. Compare with reported structures of similar urea derivatives (e.g., C–N bond lengths: ~1.35–1.38 Å) .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~351.1 m/z) .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility Screening : Use a shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Measure via HPLC-UV at λ = 254 nm .

- Stability Studies :

- Thermal Stability : Incubate at 25°C and 40°C for 48 hours; monitor degradation by TLC or LC-MS.

- Photostability : Expose to UV light (320–400 nm) and analyze for thiopyran ring oxidation products .

Advanced Research Questions

Q. How can computational modeling elucidate the impact of the 4-methoxytetrahydro-2H-thiopyran moiety on target binding affinity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The thiopyran’s methoxy group may form hydrogen bonds with catalytic lysine residues, while the sulfur atom enhances hydrophobic contacts .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the thiopyran ring in binding pockets. Compare with analogs lacking the methoxy group .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from specific substituents .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Normalize data using IC₅₀ values from assays with consistent protocols (e.g., ATP concentration in kinase assays). Discrepancies may arise from variations in cell lines (e.g., HEK293 vs. HeLa) .

- Counter-Screening : Test the compound against off-target receptors (e.g., GPCRs) to identify nonspecific interactions that skew activity readings .

- Batch Reproducibility : Synthesize multiple batches under controlled conditions and compare purity (HPLC >98%) and biological replicates .

Q. How can researchers optimize HPLC methods for quantifying this compound in complex matrices (e.g., serum)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.